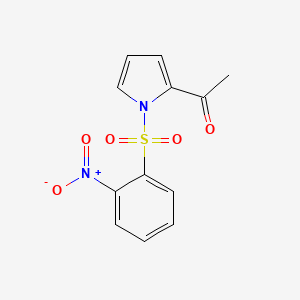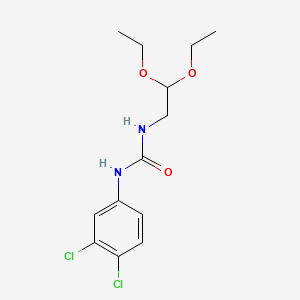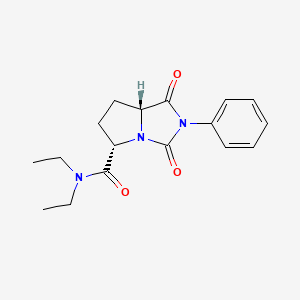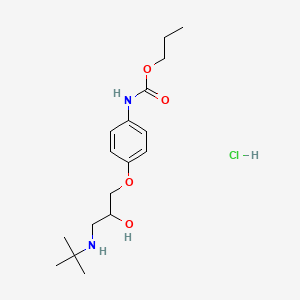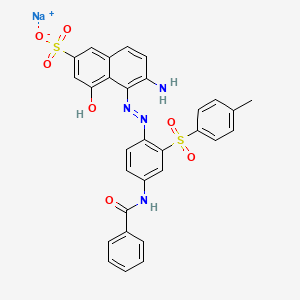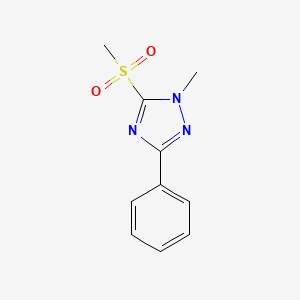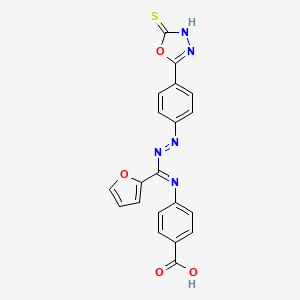
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- is a complex organic compound that features a benzoic acid core with multiple functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the oxadiazole ring and the azo linkage. The final step involves the attachment of the furanylmethyleneamino group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different functional groups.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, which may have similar chemical properties.
Azo compounds: Compounds with azo linkages, which are known for their vibrant colors and use in dyes.
Uniqueness
Benzoic acid, 4-((((4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)phenyl)azo)-2-furanylmethylene)amino)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
134895-18-4 |
|---|---|
Fórmula molecular |
C20H13N5O4S |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
4-[[furan-2-yl-[[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]diazenyl]methylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H13N5O4S/c26-19(27)13-5-7-14(8-6-13)21-17(16-2-1-11-28-16)23-22-15-9-3-12(4-10-15)18-24-25-20(30)29-18/h1-11H,(H,25,30)(H,26,27) |
Clave InChI |
XUXPQTAEVKCTSH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=NC2=CC=C(C=C2)C(=O)O)N=NC3=CC=C(C=C3)C4=NNC(=S)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


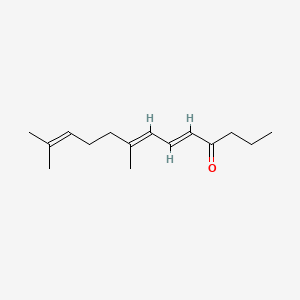

![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)

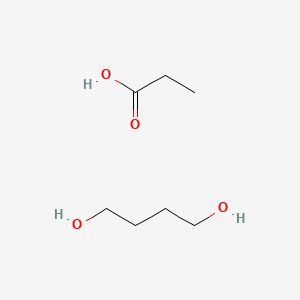
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)

